N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine
Description
N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at position 2 and an amine group at position 3, which is further functionalized with a furan-2-ylmethyl moiety. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Its derivatives have been explored for antimicrobial activity, with modifications to the substituents significantly influencing biological efficacy .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C11H12N2O2/c1-14-11-10(5-2-6-12-11)13-8-9-4-3-7-15-9/h2-7,13H,8H2,1H3 |
InChI Key |
RNGDVPQRZFTHIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine typically involves the reaction of 2-methoxypyridine-3-amine with furan-2-carbaldehyde. This reaction is usually carried out under mild conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-methoxypyridine-3-amine+furan-2-carbaldehyde→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the compound can produce corresponding alcohols or amines .
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methoxyphenyl Derivatives
Compounds such as (S,E)-N-(furan-2-ylmethyl)-4-(2/3/4-methoxyphenyl)but-3-en-2-amine (3ab, 3ac, 3ad) share the furan-2-ylmethylamine core but differ in the methoxyphenyl substituent position. These derivatives, synthesized via nickel/Brønsted acid-catalyzed hydroamination, exhibit >99% enantiomeric excess (ee) and yields, highlighting the role of stereochemistry in optimizing activity. The 2-methoxyphenyl variant (3ab) showed enhanced biological performance in preliminary assays .
Tetrazole vs. Thiourea Derivatives
Replacing the thiourea group in 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) with a tetrazole ring improved antimicrobial activity compared to its thiourea counterpart (8b). The tetrazole derivative (8a) inhibited Staphylococcus epidermidis at 4 µg/mL, whereas thiourea-based compounds showed reduced potency. Crystallographic studies revealed that 8a crystallizes in the centrosymmetric space group P2₁/c, while 8b adopts the non-centrosymmetric P2₁, suggesting divergent molecular packing and solubility profiles .
Pyridin-3-yloxy Derivatives
N-Methyl-N-{[5-(pyridin-3-yloxy)-2-furyl]methyl}amine (MW: 204.23 g/mol) introduces a pyridin-3-yloxy group at the furan ring, altering electronic properties.
Biological Activity
N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , which includes a methoxy group and a furan moiety, contributing to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. The mechanism is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and modulation of the mitochondrial pathway, leading to cell death. Table 1 summarizes key findings from various studies on its anticancer effects.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15.4 | Apoptosis induction via caspase activation | |
| MCF-7 | 12.3 | Mitochondrial pathway modulation | |
| A549 | 18.7 | Cell cycle arrest in G1 phase |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes, such as kinases or phosphatases.
- Receptor Modulation : It has been shown to interact with nicotinic acetylcholine receptors (nAChRs), potentially affecting neurotransmission and neuroprotection.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the furan or pyridine rings can significantly impact potency and selectivity. For instance, substituents on the pyridine ring have been shown to enhance anticancer activity by improving binding affinity to target proteins.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study on a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.
- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with resistant bacterial infections showed promising results, leading to further investigations into its use as an antibiotic.
Q & A
Q. What synthetic routes are effective for preparing N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine?
- Methodological Answer : Reductive amination is a robust approach. React 2-methoxypyridin-3-amine with furan-2-carbaldehyde in the presence of a Pd/NiO catalyst under hydrogen gas (25°C, 10 hours). Purify via silica gel column chromatography (eluent: hexane/ethyl acetate gradient). This method achieves high yields (~95%) and mild conditions, minimizing side reactions like over-alkylation . For scale-up, consider inert atmosphere (argon) to prevent furan oxidation .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., methoxy at C2, furylmethyl at N3). High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystalline samples, X-ray crystallography (using SHELX programs) resolves bond angles and conformations . HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .
Q. What analytical techniques resolve conflicting spectroscopic data during structural elucidation?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks), employ 2D NMR (COSY, HSQC, HMBC) to map coupling networks. If crystallinity is poor, compare experimental infrared (IR) spectra with DFT-calculated vibrational modes. Cross-validate with LC-MS/MS fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like monoamine oxidase (MAO) using crystal structures (PDB: 2BXR). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. QSAR models can prioritize derivatives with enhanced affinity by modifying methoxy or furan substituents .
Q. What strategies mitigate side reactions during functionalization of the furan ring?
- Methodological Answer : To avoid furan oxidation, use inert atmospheres (argon/nitrogen) and low temperatures. For electrophilic substitutions (e.g., nitration), employ Lewis acid catalysts (BF3·Et2O). For Diels-Alder reactions, activate the furan as a diene with electron-withdrawing groups .
Q. How does in vivo microdialysis evaluate neurochemical effects of this compound?
- Methodological Answer : Implant a microdialysis probe in rodent striatum or cortex. Perfuse with artificial cerebrospinal fluid and collect dialysates post-administration. Analyze monoamines (dopamine, serotonin) via HPLC-ECD or LC-MS/MS . Compare metabolite ratios (e.g., DOPAC/DA) to assess MAO inhibition .
Q. What chromatographic conditions separate this compound from structurally similar by-products?
- Methodological Answer : Optimize reverse-phase HPLC with a C18 column and gradient elution (5→95% acetonitrile in 0.1% formic acid). For polar by-products, use HILIC columns or add ion-pair reagents (e.g., TFA). For preparative isolation, employ flash chromatography (SiO2, hexane:EtOAc 4:1) .
Data Contradiction and Mechanistic Analysis
Q. How to resolve discrepancies in reported MAO inhibition data for N-(furan-2-ylmethyl) derivatives?
- Methodological Answer : Cross-validate assays: Compare fluorometric MAO-A/B kits with radiometric methods (14C-tyramine). Control for off-target effects via knockout models or selective inhibitors (clorgyline for MAO-A). Use ex vivo metabolite analysis (brain homogenates) to confirm enzyme activity .
Q. Why do synthetic yields vary across studies using reductive amination?
- Methodological Answer : Yield discrepancies arise from substrate ratios (amine:aldehyde >1:1.2), catalyst loading (5–10 mol% Pd/NiO), or hydrogen pressure (1–3 atm). Optimize via DoE (Design of Experiments) . Impurities in starting materials (e.g., 2-methoxypyridin-3-amine purity >98%) also affect outcomes .
Experimental Design Recommendations
Q. How to design SAR studies for MAO inhibition?
- Methodological Answer :
Synthesize analogs with electron-withdrawing groups (e.g., Cl, CF3) on the pyridine ring or methyl substitutions on the furan. Test inhibition via IC50 assays (MAO-A/B) and correlate with logP (lipophilicity) and H-bond donors . Use crystallographic data (if available) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
